Trioctyl borate

Catalog No.
S1892637
CAS No.
2467-12-1
M.F
C24H51BO3
M. Wt
398.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioctyl borate

CAS Number

2467-12-1

Product Name

Trioctyl borate

IUPAC Name

trioctyl borate

Molecular Formula

C24H51BO3

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C24H51BO3/c1-4-7-10-13-16-19-22-26-25(27-23-20-17-14-11-8-5-2)28-24-21-18-15-12-9-6-3/h4-24H2,1-3H3

InChI Key

DTBRTYHFHGNZFX-UHFFFAOYSA-N

SMILES

B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC

Canonical SMILES

B(OCCCCCCCC)(OCCCCCCCC)OCCCCCCCC

Trioctyl borate is an organic compound classified as a borate ester, with the molecular formula C24_{24}H51_{51}BO3_3 and a molecular weight of 398.48 g/mol. It is synthesized from boric acid and 1-octanol through an esterification reaction. The compound appears as a colorless liquid and is known for its excellent lubricating properties, making it valuable in various industrial applications, particularly as a lubricant additive in automotive and machinery sectors .

  • Hydrolysis: In the presence of water, trioctyl borate can hydrolyze to produce boric acid and 1-octanol:
    B(OC8H17)3+3H2OB(OH)3+3C8H17OHB(OC_8H_{17})_3+3H_2O\rightarrow B(OH)_3+3C_8H_{17}OH
  • Oxidation: Under certain conditions, it may undergo oxidation reactions, although these are less common.
  • Substitution: This compound can participate in substitution reactions where the borate group is replaced by other functional groups, depending on the reagents used .

Research into the biological activity of trioctyl borate indicates potential applications in biocompatible materials. Borate esters, including trioctyl borate, are known to form diester bridges with diols, which are significant for plant growth and development. Moreover, studies have explored its use as an additive in fuel blends to improve combustion efficiency and reduce harmful emissions from diesel engines .

Trioctyl borate is primarily synthesized through the esterification of boric acid with 1-octanol under acidic conditions. The general reaction can be represented as follows:

B(OH)3+3C8H17OHB(OC8H17)3+3H2OB(OH)_3+3C_8H_{17}OH\rightarrow B(OC_8H_{17})_3+3H_2O

This reaction typically occurs at elevated temperatures to facilitate the removal of water. Industrial synthesis may involve larger-scale processes to ensure high purity and yield .

Trioctyl borate has various applications across different fields:

  • Lubricant Additive: Its excellent antiwear properties make it widely used in automotive and machinery lubricants.
  • Chemical Reagent: It serves as a reagent in organic synthesis and catalysis.
  • Biocompatible Materials: Investigated for potential uses in developing materials compatible with biological systems.
  • Fuel Additive: Enhances performance and reduces emissions when blended with diesel fuel .

Studies have shown that trioctyl borate can positively impact engine performance when used as a fuel additive. Research indicated that blending this compound with diesel fuel improved brake thermal efficiency and reduced specific fuel consumption. These findings suggest that trioctyl borate can enhance combustion efficiency while potentially lowering harmful emissions from diesel engines .

Trioctyl borate can be compared with several other borate esters and compounds:

Compound NameStructure TypeKey Characteristics
Triethyl borateBorate EsterShorter alkyl chains; less hydrophobic; lower lubrication efficiency.
Tributyl borateBorate EsterIntermediate properties; more hydrophobic than triethyl but less than trioctyl.
Boric AcidAcidPrecursor for many borate esters; has its own applications but lacks ester properties.

Trioctyl borate's unique long alkyl chains confer superior hydrophobicity and stability compared to these similar compounds, making it particularly effective for high-performance lubrication applications .

Trioctyl borate exists as a clear liquid at ambient conditions, exhibiting a colorless to almost colorless appearance [1] [2] [3]. The compound maintains its liquid state across typical handling and storage temperatures, making it suitable for various industrial applications. The transparency and clarity of this organoboron compound contribute to its utility in applications where optical clarity is important [2].

Molecular Weight and Density Parameters

The molecular formula of trioctyl borate is C₂₄H₅₁BO₃, corresponding to a molecular weight of 398.48 g/mol [1] [4] [3]. The compound exhibits a density ranging from 0.86 to 0.90 g/cm³, with most sources reporting a value of 0.86 g/mL at standard conditions [1] [4] . This relatively low density compared to water reflects the organic nature of the long-chain octyl groups attached to the boron center.

Table 1: Molecular Weight and Density Parameters

PropertyValueUnitsSource Reference
Molecular FormulaC₂₄H₅₁BO₃- [1] [4] [3]
Molecular Weight398.48g/mol [1] [4] [3]
Density0.86-0.90g/cm³ [4]
Specific Density0.86g/mL [1] [3]

Thermal Properties

Boiling and Melting Points

Trioctyl borate demonstrates a boiling point range of 379-389°C at standard atmospheric pressure (760 mmHg) [1] [4] [3]. Under reduced pressure conditions, the compound exhibits a boiling point of 180°C at 4 Torr [6], indicating its suitability for vacuum distillation processes. The melting point has not been definitively established in the available literature, suggesting the compound may remain liquid at relatively low temperatures or have a melting point below commonly measured ranges.

Flash Point Determination

The flash point of trioctyl borate has been determined to range from 167.3°C to 188°C [4] [7], categorizing it as a combustible liquid with relatively low fire hazard under normal handling conditions. This elevated flash point contributes to the compound's safety profile for industrial applications and storage.

Thermal Stability Analysis

Research indicates that trioctyl borate exhibits good thermal stability [8], maintaining its chemical integrity across a wide temperature range. This thermal stability makes it particularly valuable for high-temperature applications, including use as a lubricant additive and in polymer processing where elevated temperatures are encountered.

Table 2: Thermal Properties Summary

PropertyValueUnitsPressure ConditionsSource Reference
Boiling Point379-389°C760 mmHg [1] [4] [3]
Boiling Point180°C4 Torr [6]
Flash Point167.3-188°CStandard [4] [7]
Thermal StabilityGoodQualitative- [8]

Optical Properties

Refractive Index Measurements

The refractive index of trioctyl borate has been measured at 1.436 [7], with literature values ranging from 1.4350 to 1.4380 [1] [9]. These measurements typically correspond to the sodium D-line (589.3 nm) under standard conditions. The refractive index values indicate moderate optical density and suggest the compound's potential utility in optical applications requiring specific refractive characteristics.

Spectroscopic Characteristics

Spectroscopic analysis of trioctyl borate reveals characteristic features consistent with organoboron compounds. Infrared spectroscopy shows distinctive boron-oxygen stretching vibrations, typically observed in the range associated with borate esters [10] [11]. The asymmetrical stretching frequency of the BO₃ group appears as a strong characteristic absorption band around 1340 ± 10 cm⁻¹, which is diagnostic for borate esters [11].

Nuclear Magnetic Resonance (NMR) spectroscopy of trioctyl borate exhibits ¹¹B quadrupolar signals characteristic of three-coordinate boron environments [12]. The ¹¹B NMR chemical shift typically falls within the range expected for trigonal boron in borate esters, with the quadrupolar nature of the ¹¹B nucleus (spin 3/2) resulting in characteristic line broadening [12].

Table 3: Optical and Spectroscopic Properties

PropertyValueMethodSource Reference
Refractive Index (nD)1.436Standard refractometry [7]
Refractive Index Range1.4350-1.4380Literature compilation [1] [9]
IR B-O Stretching~1340 cm⁻¹Infrared spectroscopy [11]
¹¹B NMR CharacterQuadrupolar signalsNMR spectroscopy [12]

Solubility and Miscibility Profile

Trioctyl borate exhibits insolubility in water , which is attributed to its hydrophobic octyl chains and potential for slow hydrolysis in aqueous media. However, the compound demonstrates excellent miscibility with organic solvents , including alcohols, ethers, and hydrocarbons [13]. This solubility profile makes trioctyl borate particularly suitable for applications in non-aqueous systems and organic formulations.

The compound's compatibility with alcoholic solvents extends its utility in alcohol-based formulations, while its solubility in ether-based and hydrocarbon solvents broadens its application scope in various organic synthesis and industrial processes [13].

Table 4: Solubility and Miscibility Profile

Solvent CategorySolubilityCompatibility NotesSource Reference
WaterInsolubleMay undergo slow hydrolysis
Organic SolventsMiscibleExcellent compatibility
AlcoholsSolubleCompatible with alcoholic media [13]
EthersSolubleGood ether compatibility [13]
HydrocarbonsSolubleCompatible with hydrocarbon media [13]

Vapor Pressure and Volatility Behavior

Trioctyl borate exhibits extremely low vapor pressure at ambient conditions, with a measured value of 6.57 × 10⁻⁶ mmHg at 25°C [14] [7]. This exceptionally low volatility indicates minimal evaporation under normal handling and storage conditions, contributing to the compound's stability and safety profile.

The vapor pressure behavior demonstrates the compound's low volatility characteristics, which are beneficial for applications requiring minimal vapor emission and extended service life. The relationship between temperature and vapor pressure follows typical patterns for organic compounds, with significant vapor pressure increases observed only at elevated temperatures approaching the boiling point.

Table 5: Vapor Pressure and Volatility Data

TemperaturePressureVolatility AssessmentSource Reference
25°C6.57 × 10⁻⁶ mmHgExtremely low volatility [14] [7]
180°C4 TorrReduced pressure conditions [6]
379-389°C760 mmHgNormal boiling point [1] [4]

Physical Description

Liquid

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.9%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (33.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2467-12-1

Wikipedia

Trioctyl borate

General Manufacturing Information

Petroleum lubricating oil and grease manufacturing
Boric acid (H3BO3), trioctyl ester: ACTIVE

Dates

Last modified: 08-16-2023

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